
1,2-Epoxynonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Epoxynonadecane is an organic compound with the molecular formula C19H38O. It is a type of epoxide, which is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. Epoxides are known for their high reactivity due to the ring strain in their structure. This compound is a clear, colorless liquid that is insoluble in water and highly flammable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Epoxynonadecane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of nonadecene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The epoxidation process introduces the oxygen atom into the double bond of nonadecene, forming the epoxide ring .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of nonadecene and a peracid through a reactor, where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Epoxynonadecane undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions can occur under both acidic and basic conditions. In acidic conditions, the epoxide ring is protonated, making it more susceptible to nucleophilic attack.
Polymerization: Epoxides can polymerize in the presence of catalysts or when heated.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to protonate the epoxide ring, facilitating nucleophilic attack.
Basic conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common bases used to open the epoxide ring.
Catalysts: Lewis acids like boron trifluoride (BF3) can catalyze the ring-opening reactions.
Major Products Formed
Diols: When the epoxide ring is opened by water or alcohols, diols are formed.
Halohydrins: Reaction with hydrogen halides (e.g., HCl, HBr) produces halohydrins.
Applications De Recherche Scientifique
1,2-Epoxynonadecane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Epoxynonadecane primarily involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Epoxydodecane: Another epoxide with a shorter carbon chain, also highly reactive and used in similar applications.
1,2-Epoxyoctane: A smaller epoxide, used in organic synthesis and polymer production.
Uniqueness
1,2-Epoxynonadecane is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it particularly useful in applications requiring specific hydrophobic characteristics and reactivity profiles .
Propriétés
Numéro CAS |
67860-04-2 |
|---|---|
Formule moléculaire |
C19H38O |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2-heptadecyloxirane |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20-19/h19H,2-18H2,1H3 |
Clé InChI |
CEUXMUYHMURJFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


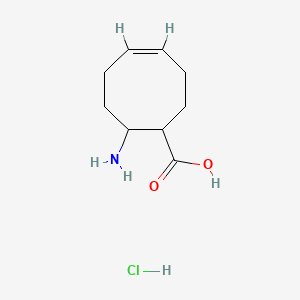
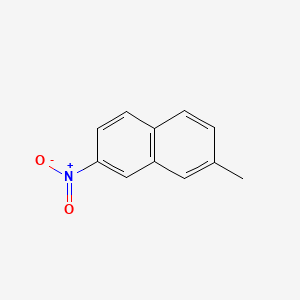
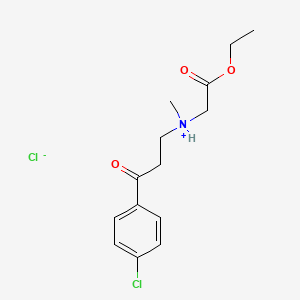
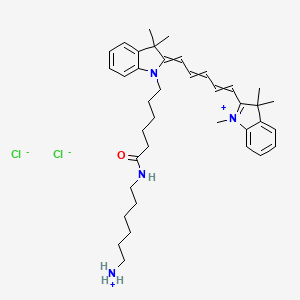
![3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)

![Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-](/img/structure/B13780836.png)
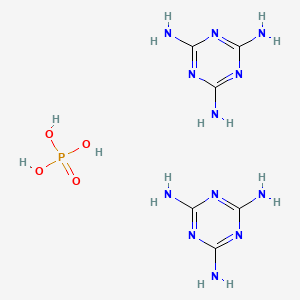

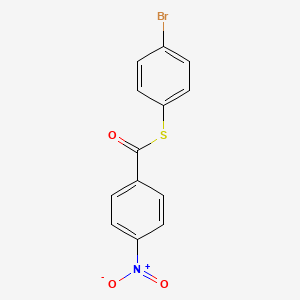

![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
![Thieno[2,3-f]benzothiazole(9CI)](/img/structure/B13780880.png)
